molecular formula C7H16ClNO2Si B13426269 Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride

Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride

Cat. No.: B13426269
M. Wt: 209.74 g/mol
InChI Key: FJIZTWXCTLYIKC-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H15NO2Si·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the azasilolidine ring and the ester group.

Properties

Molecular Formula

C7H16ClNO2Si

Molecular Weight

209.74 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H15NO2Si.ClH/c1-10-7(9)6-4-11(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H

InChI Key

FJIZTWXCTLYIKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[Si](CN1)(C)C.Cl

Origin of Product

United States

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